REACTION_CXSMILES
|
CC(C)(OC([NH:7][C:8]1[CH:20]=[CH:19][C:11]([O:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:10][CH:9]=1)=O)C.[ClH:22]>CCOC(C)=O>[ClH:22].[NH2:7][C:8]1[CH:9]=[CH:10][C:11]([O:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:19][CH:20]=1 |f:3.4|
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)NC1=CC=C(OCC(=O)OCC)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess HCl was removed with a stream of argon
|
Type
|
CUSTOM
|
Details
|
the EtOAc was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid product was triturated with EtOAc
|
Type
|
CUSTOM
|
Details
|
collected on a frit
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at room temperature
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=CC=C(OCC(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.33 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |